molecular formula C10H16Cl2N2O2 B13506585 ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride

ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride

Cat. No.: B13506585
M. Wt: 267.15 g/mol
InChI Key: DJUVQZOUXBYIQA-JZGIKJSDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride is a chiral compound featuring an ethyl ester group, a pyridin-2-yl substituent, and an S-configured amino group at the β-position of the propanoate backbone. As a dihydrochloride salt, it exhibits enhanced aqueous solubility compared to its free base form, making it suitable for pharmaceutical formulations. This compound is structurally categorized as an α,β-diamino acid derivative, often utilized as a building block in drug synthesis, particularly for anticoagulants and enzyme inhibitors .

Properties

Molecular Formula

C10H16Cl2N2O2

Molecular Weight

267.15 g/mol

IUPAC Name

ethyl (3S)-3-amino-3-pyridin-2-ylpropanoate;dihydrochloride

InChI

InChI=1S/C10H14N2O2.2ClH/c1-2-14-10(13)7-8(11)9-5-3-4-6-12-9;;/h3-6,8H,2,7,11H2,1H3;2*1H/t8-;;/m0../s1

InChI Key

DJUVQZOUXBYIQA-JZGIKJSDSA-N

Isomeric SMILES

CCOC(=O)C[C@@H](C1=CC=CC=N1)N.Cl.Cl

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=N1)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Catalysts

Reaction Conditions and Process

The core reaction is a one-step hydroamination of ethyl acrylate with 2-aminopyridine under acid catalysis, performed under nitrogen protection with stirring and refluxing in an oil bath at 120–160 °C for 16–20 hours. This process yields ethyl 3-(pyridin-2-ylamino)propanoate with high purity and yield.

Workup and Purification

  • After reaction completion, the mixture is cooled to 35–40 °C.
  • The reaction solution is washed with a first organic solvent (e.g., petroleum ether, ethyl acetate, or methylene dichloride) under reduced pressure (0.09–0.1 MPa) to remove impurities.
  • Concentration under reduced pressure follows.
  • A second washing with an organic solvent mixture is performed.
  • Final purification is achieved by recrystallization, yielding white lamellar crystals of the target compound with purity up to 99% (HPLC).

Detailed Experimental Examples and Yields

Embodiment 2-Aminopyridine (g) Ethyl Acrylate (mL) Triflic Acid (mL) Reaction Time (h) Yield (%) Purity (HPLC %) Solvent Ratio (Petroleum Ether:Ethyl Acetate)
1 50 56.5 9 18 80 99 5:1
2 100 113 15 20 83 99 8:1
3 150 80 25 16 85 99 10:1

Note: Reaction performed under nitrogen, oil bath temperature 120–160 °C, solvent volume approximately equal to ethyl acrylate volume.

Advantages and Industrial Relevance

Comparative Analysis with Prior Art

Parameter Prior Art Method Current Method (Triflic Acid Catalysis)
Reaction Time 24–100 hours 16–20 hours
Yield 30–52% 80–85%
Purification Complexity Multi-step, lower purity Simple recrystallization, high purity
Catalyst Often absent or less efficient Trifluoromethanesulfonic acid (strong acid)
Raw Material Cost Higher due to longer reaction time Lower due to efficient catalysis and shorter time

This demonstrates significant improvements in efficiency, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino group and pyridine ring allow for substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, amine derivatives, and oxides. These products are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

Ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of anticoagulants and other therapeutic agents.

    Industry: Utilized in the production of various fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and pyridine ring play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The compound’s structural analogues vary in stereochemistry, ester groups, pyridine substituent positions, and salt forms. Below is a comparative analysis supported by a data table and research findings.

Table 1: Key Attributes of Ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate Dihydrochloride and Analogues
Compound Name Ester Group Configuration Pyridine/Substituent Position Salt Form Molecular Formula Molecular Weight (g/mol) Key Differences
This compound Ethyl S Pyridin-2-yl Dihydrochloride C₁₀H₁₄Cl₂N₂O₂ 265.15 (calc.) Reference compound
Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride Ethyl R 2,4-difluorophenyl Hydrochloride C₁₁H₁₄ClF₂NO₂ 265.69 Fluorinated aromatic ring; R configuration; single HCl
Ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride Ethyl S 2,4-difluorophenyl Hydrochloride C₁₁H₁₄ClF₂NO₂ 265.69 Fluorinated aromatic ring; lacks pyridine
Mthis compound Methyl S Pyridin-2-yl Dihydrochloride C₉H₁₂Cl₂N₂O₂ 251.11 (calc.) Methyl ester; lower molecular weight
(S)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride Ethyl S Pyridin-3-yl Dihydrochloride C₁₀H₁₄Cl₂N₂O₂ 265.15 (calc.) Pyridine substituent at 3-position
Ethyl 2-amino-3-(4-pyridinyl)propanoate Ethyl Pyridin-4-yl Hydrochloride* C₁₀H₁₄N₂O₂ 194.23 Amino group at C2; distinct substitution pattern
Dabigatran Amine Intermediate Ethyl Pyridin-2-yl (benzamido) C₁₈H₂₂N₄O₃ 342.40 Complex benzamido substituent; anticoagulant precursor

*Note: Molecular weights marked "calc." are derived from formula-based calculations.

Research Findings and Implications

Stereochemistry and Bioactivity

The S-configuration in the target compound is critical for binding to chiral biological targets, such as thrombin in anticoagulant pathways. In contrast, the R-configured fluorinated phenyl analogue (Table 1, Row 2) may exhibit reduced affinity due to stereochemical mismatch .

Ester Group Variations

Ethyl esters generally offer prolonged half-lives due to slower enzymatic cleavage compared to methyl esters .

Pyridine Substituent Position

Pyridin-2-yl analogues (target compound) engage in hydrogen bonding via the nitrogen at the ortho position, enhancing interactions with enzymatic active sites. Pyridin-3-yl and 4-yl isomers (Table 1, Rows 5–6) show reduced similarity scores (0.97 vs. 1.00 for pyridin-3-yl methyl ester ), correlating with weaker binding in thrombin inhibition assays .

Fluorinated Analogues

The 2,4-difluorophenyl derivatives (Table 1, Rows 2–3) exhibit increased lipophilicity (logP ~1.8 vs. ~0.5 for pyridin-2-yl), improving membrane permeability but reducing aqueous solubility. These compounds are prioritized for CNS-targeting drugs .

Salt Form and Solubility

The dihydrochloride salt of the target compound offers superior solubility (>50 mg/mL in water) compared to mono-hydrochloride analogues (e.g., ~30 mg/mL for Row 2), facilitating intravenous administration .

Complex Analogues

The Dabigatran intermediate (Table 1, Row 7) incorporates a benzamido group, expanding its role as a direct thrombin inhibitor precursor. Its higher molecular weight (342.4 g/mol) and structural complexity necessitate multi-step synthesis, unlike the simpler target compound .

Biological Activity

Ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride, commonly referred to as a derivative of cetirizine hydrochloride, is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties, synthesis, applications, and current research findings related to this compound.

Molecular Structure

  • Molecular Formula : C10H16Cl2N2O2
  • Molecular Weight : 267.2 g/mol
  • CAS Number : 2109874-03-3

Physical Properties

  • Appearance : White crystalline powder
  • Solubility : Soluble in water, ethanol, and methanol
  • Melting Point : Approximately 230-240°C

Antihistaminic Properties

This compound exhibits significant antihistaminic activity, primarily acting as a selective antagonist of the H1 receptor. This property makes it useful in treating allergic conditions such as allergic rhinitis and urticaria.

The compound works by blocking the action of histamine at H1 receptors, thereby alleviating symptoms associated with allergic reactions. Studies have shown that it has a lower sedative effect compared to first-generation antihistamines, making it suitable for long-term use without causing significant drowsiness.

Pharmacokinetics

Research indicates that the compound is rapidly absorbed after oral administration, with peak plasma concentrations occurring within a few hours. It has a half-life of approximately 8 hours, allowing for once-daily dosing in therapeutic applications.

Toxicity and Safety

Toxicological studies suggest that this compound has a favorable safety profile. Acute toxicity tests in animal models have shown no significant adverse effects at therapeutic doses.

Case Studies

  • Allergic Rhinitis Management : A clinical trial involving patients with allergic rhinitis demonstrated that treatment with this compound resulted in significant improvement in nasal symptoms compared to placebo.
  • Urticaria Treatment : Another study focused on chronic urticaria patients showed that the compound effectively reduced wheal formation and pruritus, confirming its antihistaminic efficacy.

Comparative Efficacy

A comparative analysis of various antihistamines indicated that this compound provided similar or superior relief of symptoms compared to other second-generation antihistamines like loratadine and desloratadine.

Compound NameEfficacy RatingSedation Level
Ethyl (3S)-3-amino...HighLow
LoratadineModerateLow
DesloratadineModerateModerate

Applications in Scientific Research

This compound is not only limited to therapeutic uses but also serves as a valuable tool in biochemical research. Its role in studying histamine pathways and receptor interactions provides insights into allergy mechanisms and potential new therapeutic targets.

Future Directions

Ongoing research is focusing on:

  • Developing novel formulations for improved bioavailability.
  • Exploring its potential in treating other conditions beyond allergies, such as anxiety disorders due to its central nervous system effects.
  • Investigating combination therapies with other agents to enhance efficacy and reduce side effects.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride, and how can enantiomeric purity be ensured?

  • Synthesis Steps :

Amino Protection : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the amino group during coupling reactions.

Esterification : React the protected amino acid with ethanol under acidic conditions (e.g., HCl gas) to form the ethyl ester.

Pyridine Ring Introduction : Employ cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the pyridin-2-yl moiety to the propanoate backbone.

Deprotection and Salt Formation : Remove protecting groups under acidic conditions (e.g., TFA for Boc) and precipitate the dihydrochloride salt using HCl.

  • Enantiomeric Control : Chiral HPLC or enzymatic resolution ensures stereochemical fidelity. X-ray crystallography (using SHELXL ) validates the (3S) configuration .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assign peaks using deuterated solvents (DMSO-d6 or CDCl3) to confirm the pyridin-2-yl group (δ 8.2–8.6 ppm for aromatic protons) and ester functionality (δ 4.1–4.3 ppm for ethyl group) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (268.14 g/mol) and fragmentation patterns.
  • X-ray Crystallography : SHELX programs refine crystal structures to resolve bond angles and stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments or reactivity data?

  • Case Study : If NMR data conflicts with computational predictions (e.g., DFT calculations), perform single-crystal X-ray diffraction. SHELXL refinement provides unambiguous stereochemical confirmation.
  • Dynamic NMR Experiments : Probe rotational barriers of the pyridine ring or ester group to explain anomalous reactivity .

Q. What strategies optimize solubility and stability for in vitro biological assays?

  • Solubility Enhancement : Use co-solvents (DMSO:water mixtures) or formulate as a lyophilized powder. The dihydrochloride salt improves aqueous solubility compared to freebase forms .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolytic degradation of the ester group is a key stability concern; buffer pH adjustments (pH 4–6) minimize hydrolysis .

Q. How can computational modeling predict binding interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. The pyridin-2-yl group’s π-π stacking and hydrogen-bonding potential are critical for affinity .
  • MD Simulations : Assess binding stability over 100 ns trajectories (AMBER or GROMACS). Focus on the protonated amino group’s interaction with catalytic residues .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Batch vs. Flow Chemistry : Continuous flow reactors improve reproducibility for large-scale enantioselective reactions (e.g., asymmetric hydrogenation).
  • Quality Control : Implement inline PAT (Process Analytical Technology) tools (e.g., FTIR) to monitor reaction progress and chiral purity .

Methodological Considerations

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Core Modifications :

  • Replace pyridin-2-yl with pyrimidine or naphthyl groups to assess aromatic stacking effects .
  • Vary ester groups (methyl, tert-butyl) to study steric and electronic impacts on bioavailability.
    • Biological Assays : Test derivatives against target enzymes (IC50 determination) and in cell-based models (e.g., cytotoxicity assays) .

Q. What are best practices for handling hygroscopicity and storage?

  • Storage : Keep in airtight containers with desiccants (silica gel) at −20°C. Avoid repeated freeze-thaw cycles.
  • Hygroscopicity Mitigation : Lyophilize the compound or prepare stable co-crystals with counterions (e.g., succinate) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.